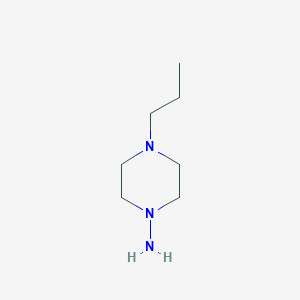

4-Propyl-piperazin-1-ylamine

Description

Structure

3D Structure

Properties

CAS No. |

34924-94-2 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-propylpiperazin-1-amine |

InChI |

InChI=1S/C7H17N3/c1-2-3-9-4-6-10(8)7-5-9/h2-8H2,1H3 |

InChI Key |

MHZQENTXAGFRFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Propyl Piperazin 1 Ylamine and Its Precursors

Established Synthetic Pathways to the Piperazine (B1678402) Core

The piperazine ring is a prevalent scaffold in medicinal chemistry and its synthesis has been approached through various strategic disconnections of the cyclic diamine structure. nih.govthieme-connect.com These methods range from classical condensation reactions to modern transition-metal-catalyzed processes.

Cyclocondensation Approaches for Piperazine Ring Formation

Cyclocondensation reactions represent a fundamental strategy for assembling the piperazine core. These methods typically involve the formation of two new carbon-nitrogen bonds in a single or stepwise process to close the six-membered ring.

One common approach is the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable two-carbon electrophile. researchgate.net Another established method involves the catalytic cyclocondensation of aminoethylethanolamine or diethanolamine (B148213). researchgate.net For instance, piperazine can be prepared through the catalytic cyclocondensation of monoethanolamine (MEA), where the process involves dehydration and amination over a catalyst. researchgate.net Similarly, the reaction of N-(2-hydroxyalkyl)ethylenediamine in either vapor phase catalysis or in the liquid phase under high pressure can yield piperazines. researchgate.net The cyclization of diethanolamine derivatives with primary amines, facilitated by reagents that convert hydroxyl groups into leaving groups, also provides a route to N-substituted piperazines. researchgate.net

A variety of catalysts have been employed for these transformations, including nickel-based catalysts like Raney Nickel, and mixed metal oxide systems. researchgate.net The reaction conditions, such as temperature and pressure, are critical parameters that influence the yield and selectivity of the desired piperazine product. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Piperazine Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Monoethanolamine (MEA) | Ni-Cu-Cr/Al2O3, 230°C, H2 | Piperazine | researchgate.net |

| Diethanolamine, Primary Amine | TsCl, base | N-substituted Piperazine | researchgate.net |

| Ethylenediamine (EDA), Ethylene Glycol (EG) | Catalytic conditions | Piperazine | researchgate.net |

| Diethylenetriamine (DETA) | Catalytic cyclodeamination | Piperazine | researchgate.net |

Reductive Amination Strategies for Ring Closure

Reductive amination offers a powerful and versatile method for constructing the piperazine ring, particularly for creating substituted derivatives. This strategy can be applied intramolecularly to form the heterocyclic ring. A conceptually novel approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime to form the piperazine ring. nih.govresearchgate.net

The key step in this sequence is the reductive cyclization of the dioxime intermediate. nih.gov This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. mdpi.com The mechanism is proposed to involve the hydrogenolysis of the N-O bonds to yield a diimine intermediate, which then undergoes cyclization and further reduction to afford the final piperazine product. nih.gov This method allows for the synthesis of piperazines with substituents at carbon atoms. nih.govresearchgate.net

Another strategy involves the reductive amination of a β-keto ester derived from an amino acid to form a 1,2-diamine intermediate, which can then undergo annulation to yield a 2,3-substituted piperazine. nih.gov Iterative reductive amination has also been employed for the synthesis of more complex piperazine-containing structures. nih.gov For example, the reaction of a ketone with a protected piperazine derivative using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common tactic. nih.govgoogle.com

Palladium-Catalyzed Cyclization and Amination Protocols for Piperazine Scaffolds

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including piperazines. thieme-connect.com Palladium-catalyzed reactions offer mild conditions, high efficiency, and the ability to create a wide range of substituted piperazines with significant stereochemical and regiochemical control. nih.govacs.org

One notable method is the palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles (e.g., substituted ethylenediamines). nih.govacs.org This process couples two carbons from the propargyl unit with the diamine to form the piperazine ring, often with excellent yields and low catalyst loadings. nih.govacs.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on both reaction partners. acs.org

Another powerful approach is the palladium-catalyzed carboamination of alkenes for the synthesis of substituted piperazines. nih.gov This intramolecular reaction involves the cyclization of an amine onto an alkene tethered to the nitrogen atom. nih.gov Additionally, palladium-catalyzed amination of aryl halides with piperazine is a widely used method for preparing N-arylpiperazines, which are common motifs in pharmaceuticals. mdpi.comorganic-chemistry.org Catalysts such as those based on palladium and phosphine (B1218219) ligands like P(t-Bu)₃ are effective for these transformations. mdpi.com Wacker-type aerobic oxidative cyclization of alkenes, using a base-free Pd(DMSO)₂(TFA)₂ catalyst, also provides access to six-membered nitrogen heterocycles like piperazines. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Piperazine Syntheses

| Reaction Type | Key Reactants | Catalyst System | Key Features | Reference |

| Decarboxylative Cyclization | Propargyl Carbonates, Diamines | Pd(0) / DPEphos | Modular, high yields, stereo- and regiocontrol | nih.govacs.org |

| Alkene Carboamination | γ-Aminoalkene derivatives | Pd₂(dba)₃ / P(2-furyl)₃ | Forms substituted piperazines | nih.gov |

| Aryl Amination | Aryl Halides, Piperazine | Pd-tri-tert-butylphosphine | Synthesis of N-arylpiperazines | mdpi.com |

| Wacker-Type Cyclization | Aminoalkenes | Pd(DMSO)₂(TFA)₂ | Aerobic, base-free conditions | organic-chemistry.org |

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine synthesis, both for ring formation and for subsequent functionalization. The classical approach to the piperazine ring involves the double N-alkylation of a 1,2-diamine with a 1,2-dihaloethane or its equivalent. rsc.org This method, while straightforward, can sometimes be limited by side reactions.

A more controlled strategy involves the intramolecular S_N2 ring closure. nih.gov In this approach, a linear precursor containing two nitrogen atoms separated by a four-atom chain with a leaving group at one end is synthesized. Base-induced cyclization then forms the piperazine ring. nih.gov

Piperazine itself is a potent binucleophile, and its reactions with electrophiles are fundamental. researchgate.net The regioselective nucleophilic substitution at the ortho and para positions of highly activated pyridine (B92270) rings, such as in pentafluoropyridine, with piperazine demonstrates its efficacy as a nucleophile. researchgate.net In the context of drug synthesis, nucleophilic aromatic substitution (SNAr) reactions are frequently used to couple piperazine with aza-heterocyclic aryl chlorides, a key step in the synthesis of drugs like Avapritinib. nih.gov The formation of aziridinium (B1262131) ions as intermediates can sometimes occur during nucleophilic substitution on a piperazine side chain, potentially leading to rearranged products. nih.gov

Introduction of the Propyl Group at the N-4 Position

Once the piperazine core is established, the subsequent introduction of substituents at the nitrogen atoms is a critical step in tailoring the molecule's properties. For 4-Propyl-piperazin-1-ylamine, this involves attaching a propyl group to one of the nitrogen atoms.

Alkylation Reactions Utilizing Propyl Halides or Sulfonates

The most direct method for introducing a propyl group onto the N-4 position of a piperazine precursor is through N-alkylation with a suitable propylating agent. nih.gov This classic nucleophilic substitution reaction typically involves reacting the piperazine nitrogen with a propyl halide (e.g., propyl bromide or propyl iodide) or a propyl sulfonate (e.g., propyl tosylate or mesylate). nih.govgoogle.com

To achieve mono-alkylation and avoid the formation of undesired dialkylated products, several strategies can be employed. One common method is to use a large excess of piperazine relative to the alkylating agent. researchgate.net Another, more controlled approach, involves the use of a piperazine with one nitrogen atom protected by a removable group, such as a tert-butyloxycarbonyl (Boc) group. researchgate.netnih.gov The alkylation is performed on the unprotected nitrogen, followed by the deprotection of the second nitrogen atom. nih.gov

The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. researchgate.net The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to alcohols. google.comresearchgate.net For instance, the synthesis of N-substituted propyl piperazine intermediates has been achieved by treating a secondary amine precursor with an alkyl bromide like 1,3-dibromopropane (B121459) in the presence of a base. nih.gov Similarly, reactions with 1-(3-chloropropyl)-4-substituted piperazines are used to introduce the propylpiperazine moiety onto other molecules. nih.gov

Reductive Alkylation Methods for N-Propylation

The introduction of a propyl group onto the piperazine ring is commonly achieved through reductive amination. This method involves the reaction of a piperazine derivative with propionaldehyde (B47417) in the presence of a reducing agent.

A common approach involves the reaction of piperazine with propionaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to yield N-propylpiperazine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective option. nih.gov This reagent is particularly useful when other functional groups that are susceptible to reduction are present in the molecule. nih.gov Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) have also been utilized. google.com

Hydrogenation using H₂ gas in the presence of a catalyst is another effective method for reductive amination. thieme-connect.com This approach is considered a green chemistry alternative as it generates water as the only byproduct. thieme-connect.com Catalysts such as palladium on carbon (Pd/C) are often employed for this purpose. nih.gov The reaction can be carried out in a continuous-flow reactor, which offers advantages in terms of safety and scalability. thieme-connect.com

The choice of solvent and reaction conditions can significantly impact the yield and selectivity of the N-propylation. Solvents like methanol, ethanol (B145695), and 1,2-dichloroethane (B1671644) are frequently used. nih.govnih.govnih.gov The reaction temperature can range from room temperature to reflux, depending on the specific reagents and catalysts employed. nih.govnih.gov

Formation of the Hydrazine-like Amine (Piperazin-1-ylamine) Moiety

The introduction of a primary amine group at the N-1 position of the piperazine ring transforms it into a hydrazine-like structure. This can be accomplished through either direct or indirect methods.

Strategies for Direct Introduction of Primary Amine Functionality to N-1

Direct amination of the N-1 position of a pre-formed N-propylpiperazine is a potential route. One such method involves the use of hydroxylamine-O-sulfonic acid. google.com However, controlling the selectivity to achieve mono-amination at the desired nitrogen can be challenging, often leading to the formation of undesired byproducts. researchgate.net The reaction conditions, such as the molar ratio of reactants and temperature, must be carefully controlled to favor the formation of the desired 1-aminopiperazine derivative. google.com

Indirect Routes via Reduction of Nitro or Azide Precursors

Indirect routes, which involve the introduction of a nitrogen-containing functional group that can be subsequently reduced to a primary amine, are generally more common and provide better control over the synthesis.

A widely used strategy is the reduction of an N-nitroso precursor. This involves the nitrosation of the N-1 position of piperazine or an N-4 substituted piperazine, followed by reduction of the nitroso group (-N=O) to a primary amine (-NH₂). researchgate.netchemicalbook.com The nitrosation is typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid, at low temperatures. researchgate.net It is crucial to maintain a specific pH range (around 4 to 7) to ensure the formation of the N-nitrosopiperazine. google.com

Following nitrosation, the N-nitroso group is reduced to the desired primary amine. Various reducing agents can be employed for this step, including zinc powder in the presence of ammonium (B1175870) chloride and carbon dioxide, or lithium aluminum hydride (LiAlH₄). researchgate.netchemicalbook.com Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel is another effective reduction method. nih.govgoogle.com The use of paramagnetic catalysts, such as Pd/Fe₃O₄-FeO, in a two-phase system (e.g., water-halogenated hydrocarbon) has been reported to provide high selectivity and yield for the synthesis of 1-amino-4-methylpiperazine (B1216902), a related compound. google.com This method also allows for easy separation of the catalyst using a magnet. google.com

Optimization and Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing efficient and environmentally friendly processes. Several strategies can be applied to optimize the synthesis of this compound and align it with the principles of green chemistry.

Solvent-Free and Catalytic Approaches for Enhanced Efficiency

The use of solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free or using greener solvents is a key aspect of green chemistry. unibo.it For instance, in some piperazine syntheses, using an excess of one of the reactants, like piperazine itself, can serve as the solvent, leading to a more eco-friendly and cost-effective process. organic-chemistry.org

Atom Economy and Reaction Yield Improvements

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are desirable as they generate less waste. Reductive amination using H₂ as the reducing agent exhibits excellent atom economy, as all the atoms of the reactants are incorporated into the product and water is the only byproduct. thieme-connect.com

Below is a table summarizing various synthetic parameters for related piperazine derivatives, which can inform the optimization of this compound synthesis.

| Precursor/Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperazine | Propionaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | - | nih.gov |

| Piperazine | Propionaldehyde, H₂/Pd-C | Methanol | 50 | - | nih.gov |

| N-Nitrosopiperazine | LiAlH₄ | THF | Reflux | - | researchgate.net |

| 1-Methyl-4-nitrosopiperazine | H₂/Pd/Fe₃O₄-FeO | Water/Halogenated Hydrocarbon | - | High | google.com |

| Piperazine | Hydroxylamine-O-sulfonic acid | Aqueous Alkaline | - | - | google.com |

Reactivity and Comprehensive Chemical Transformations of 4 Propyl Piperazin 1 Ylamine

Nucleophilic Reactions of the Terminal Amine Group

The terminal -NH2 group of 4-Propyl-piperazin-1-ylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives a variety of important chemical transformations, making it a valuable building block in organic synthesis.

Acylation Reactions (e.g., with Acid Chlorides, Anhydrides, Esters)

The primary amino group readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters to form stable amide derivatives. youtube.com The reaction mechanism typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

With highly reactive acyl chlorides, the reaction is often rapid. youtube.com For less reactive amines, the acylation can be facilitated by using a base to neutralize the liberated acid (e.g., HCl) or by using more forcing conditions. youtube.comgoogle.com Selective acylation at the terminal amino group is generally achievable under controlled conditions. google.comgoogle.com

Table 1: Representative Acylation Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Product (Amide) |

| This compound | Acetyl Chloride | N-(4-Propylpiperazin-1-yl)acetamide |

| This compound | Acetic Anhydride | N-(4-Propylpiperazin-1-yl)acetamide |

| This compound | Benzoyl Chloride | N-(4-Propylpiperazin-1-yl)benzamide |

| This compound | Ethyl Acetate | N-(4-Propylpiperazin-1-yl)acetamide |

Alkylation Reactions for N-Derivatization

The terminal amine can be alkylated by reaction with alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. rsc.orgambeed.com This N-derivatization is a common strategy for modifying the structure and properties of the molecule. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The extent of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants.

Table 2: Representative Alkylation Reactions

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product (N-Derivatized Amine) |

| This compound | Methyl Iodide | N-Methyl-N-(4-propylpiperazin-1-yl)amine |

| This compound | Benzyl Bromide | N-Benzyl-N-(4-propylpiperazin-1-yl)amine |

Formation of Imines and Enamines with Carbonyl Compounds

Like other primary amines, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent elimination of a water molecule, often facilitated by acid catalysis and removal of water, yields the C=N double bond of the imine. youtube.comlumenlearning.com The reaction is typically reversible. youtube.com

Table 3: Representative Imine Formation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Imine/Schiff Base) |

| This compound | Benzaldehyde | N-Benzylidene-4-propylpiperazin-1-amine |

| This compound | Acetone | N-(Propan-2-ylidene)-4-propylpiperazin-1-amine |

| This compound | Cyclohexanone | N-Cyclohexylidene-4-propylpiperazin-1-amine |

Conjugate Addition Reactions

The nucleophilic terminal amine can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. youtube.com In this reaction, the amine adds to the β-carbon of the unsaturated system, which is an example of a soft nucleophile attacking a soft electrophilic site. youtube.com This reaction is a powerful tool for carbon-nitrogen bond formation and leads to β-amino carbonyl compounds. The reaction can be catalyzed by acids or bases.

Table 4: Representative Conjugate Addition Reactions

| Reactant 1 | Reactant 2 (α,β-Unsaturated Compound) | Product |

| This compound | Methyl Acrylate | Methyl 3-((4-propylpiperazin-1-yl)amino)propanoate |

| This compound | Acrylonitrile | 3-((4-propylpiperazin-1-yl)amino)propanenitrile |

| This compound | Methyl Vinyl Ketone | 4-((4-propylpiperazin-1-yl)amino)butan-2-one |

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The tertiary nitrogen atom at the N4 position, bearing the propyl group, is also nucleophilic and can participate in various reactions. These reactions are crucial for the synthesis of more complex piperazine derivatives, which are common scaffolds in medicinal chemistry. nih.govnih.govresearchgate.net

Electrophilic Substitution on the Piperazine Ring

While the term "electrophilic substitution" typically refers to reactions on aromatic rings, in the context of the piperazine moiety, it describes the reaction of the ring's nucleophilic nitrogen atoms with electrophiles. The tertiary amine at the N4 position can react with strong electrophiles, although it is generally less reactive than the primary N1-amino group.

Such reactions can include quaternization with potent alkylating agents like methyl iodide to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. This type of N-substitution is a key strategy in drug design and development. nih.govresearchgate.net

Table 5: Representative Reactions at the N4-Piperazine Nitrogen

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (excess) | 1-Amino-1-methyl-4-propylpiperazin-1-ium iodide |

Amide and Sulfonamide Formation at Piperazine Nitrogens

The presence of two distinct nitrogen atoms in this compound—a primary exocyclic amine and a tertiary endocyclic amine—offers opportunities for selective functionalization to form amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties.

The primary amine (at the 1-position) is generally more nucleophilic and less sterically hindered than the tertiary amine (at the 4-position). Consequently, it is the preferred site for acylation and sulfonylation reactions.

Amide Formation:

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides will predominantly yield the corresponding N'-acyl-4-propyl-piperazin-1-yl-amine. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The formation of amides from piperazine derivatives is a widely used reaction in the synthesis of biologically active compounds. hilarispublisher.comnih.govnih.gov The reactivity of amines in these reactions can be influenced by steric hindrance. google.com

Sulfonamide Formation:

Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides. hilarispublisher.comijarsct.co.inhilarispublisher.com This reaction also occurs preferentially at the primary amino group. The resulting sulfonamide derivatives are of significant interest in drug discovery. hilarispublisher.com The synthesis of sulfonamides from the reaction of amines with sulfonyl chlorides is a robust and rapid process. acs.org

Table 1: Key Amide and Sulfonamide Formation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acyl Chloride (R-COCl) | N'-(Acyl)-4-propyl-piperazin-1-ylamine | Acylation |

| This compound | Acid Anhydride ((RCO)₂O) | N'-(Acyl)-4-propyl-piperazin-1-ylamine | Acylation |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N'-(Sulfonyl)-4-propyl-piperazin-1-ylamine | Sulfonylation |

Transformations of the Propyl Substituent

The N-propyl group attached to the piperazine ring can also undergo various chemical transformations, allowing for further diversification of the molecule.

While the propyl group itself is relatively unreactive, functionalization can be achieved through various methods, often involving initial activation. For instance, selective oxidation or halogenation could introduce reactive handles for further modification.

Oxidation of the N-propyl group can lead to a variety of products, depending on the oxidant and reaction conditions. Mild oxidation could potentially yield a propanal or propanoic acid derivative, though such reactions may compete with oxidation at the piperazine ring nitrogens. The oxidation of N-alkyl groups on heteroaromatic systems can be facilitated by the nature of the ring system itself. nih.gov

Oxidative and Reductive Chemistry of this compound

The piperazine ring and its substituents are susceptible to both oxidative and reductive transformations, which can lead to novel heterocyclic structures or alter the core scaffold.

The oxidation of piperazine and its derivatives can result in a range of products, including N-oxides and ring-opened products. researchgate.netambeed.comutexas.edu The presence of the primary amino group in this compound introduces additional complexity. Oxidation of N-amino compounds can lead to the formation of N-nitroso derivatives, which can be further transformed. nih.gov

Kinetic studies on the oxidation of N-alkylpiperazines by reagents like bromamine-T have shown that the reaction proceeds via the formation of an N-oxide. scirp.org The rate of this reaction is influenced by the nature of the N-alkyl group. scirp.org

The piperazine ring is generally stable to reduction. However, under specific catalytic conditions, ring-opening or other transformations can occur. The synthesis of piperazines can involve the reductive cyclization of precursor molecules. nih.govresearchgate.netmdpi.com While direct reduction of a pre-formed piperazine ring is less common, certain derivatives can undergo reductive cleavage. For instance, N-benzyl groups on piperazine can be removed by catalytic hydrogenation.

Mechanistic Investigations of Key Reaction Pathways Involving this compound

The study of reaction mechanisms provides crucial insights into the reactivity and potential transformations of a chemical compound. While direct mechanistic investigations specifically targeting this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies of analogous compounds, particularly those containing the 1-aminopiperazine scaffold. The primary amino group attached to the piperazine nitrogen is a key functional feature, dictating the compound's participation in a variety of chemical transformations.

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds to form Schiff bases (imines). This reaction is fundamental in organic synthesis and has been studied for structurally similar molecules, such as 1-amino-4-methylpiperazine (B1216902). The general mechanism for Schiff base formation involves the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is typically catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Conversely, in the absence of a catalyst, the reaction can still proceed, often accelerated by heat.

A plausible mechanistic pathway for the reaction of this compound with an aldehyde is depicted below:

Step 1: Nucleophilic Attack The lone pair of electrons on the terminal nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom, a process that can be intramolecular or facilitated by solvent molecules. This step leads to the formation of a zwitterionic intermediate.

Step 3: Dehydration The hydroxyl group of the carbinolamine is protonated (if not already under acidic conditions), forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the imine or Schiff base.

Research Findings from Analogous Systems

Studies on the synthesis of Schiff bases using 1-amino-4-methylpiperazine provide valuable data that can be extrapolated to understand the reactivity of this compound. In one such study, 1-amino-4-methylpiperazine was reacted with various aromatic aldehydes to yield the corresponding Schiff bases. The reactions were typically carried out in ethanol (B145695) and refluxed for several hours, indicating that thermal energy is sufficient to drive the reaction to completion.

The following table summarizes the reaction of 1-amino-4-methylpiperazine with different substituted benzaldehydes, which serves as a model for the expected reactivity of this compound under similar conditions.

| Aldehyde Reactant | Product (Schiff Base) | Reaction Conditions |

| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | Absolute ethanol, reflux, 3 h |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | Absolute ethanol, reflux, 3 h |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-4-methylpiperazin-1-amine | Absolute ethanol, reflux, 3 h |

| 4-Bromobenzaldehyde | N-(4-Bromobenzylidene)-4-methylpiperazin-1-amine | Absolute ethanol, reflux, 3 h |

| 4-(Dimethylamino)benzaldehyde | N-(4-(Dimethylamino)benzylidene)-4-methylpiperazin-1-amine | Absolute ethanol, reflux, 3 h |

| 2-Hydroxybenzaldehyde | N-(2-Hydroxybenzylidene)-4-methylpiperazin-1-amine | Absolute ethanol, reflux, 3 h |

| 2,4-Dichlorobenzaldehyde | N-(2,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | Absolute ethanol, reflux, 3 h |

This table is based on analogous reactions of 1-amino-4-methylpiperazine and is intended to be representative of the potential reactivity of this compound.

These findings suggest that this compound would readily undergo similar condensation reactions with a wide range of aldehydes to form the corresponding N-substituted piperazin-1-yl)imines. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate, with electron-withdrawing groups generally increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Further mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific reaction pathways, transition states, and intermediates involved in the reactions of this compound. Such studies would provide a more detailed understanding of its chemical behavior and potential for the synthesis of novel derivatives.

Derivatization and Advanced Functionalization Strategies Utilizing 4 Propyl Piperazin 1 Ylamine

Synthesis of Novel Heterocyclic Systems Incorporating the 4-Propyl-piperazin-1-yl Moiety

The reactive primary amino group (N-NH2) of 4-propyl-piperazin-1-ylamine serves as a versatile nucleophilic building block for constructing a variety of heterocyclic rings. This hydrazine-like functionality allows for participation in condensation and cyclization reactions to form fused and substituted heterocycles.

The synthesis of pyrimidine (B1678525) and fused-pyrimidine systems is a cornerstone of medicinal chemistry, given their presence in numerous biologically active compounds. oiccpress.commdpi.com The piperazine (B1678402) moiety can be incorporated into pyrimidine structures to enhance their pharmacological profiles. General synthetic strategies often involve the condensation of a compound containing an amidine or guanidine (B92328) functionality with a 1,3-dielectrophile.

While direct examples of fusing a pyrimidine ring onto the N-amino group of this compound are not extensively documented, the primary amine of the related 3-(4-propyl-piperazin-1-yl)-propylamine or the secondary amine of 1-propylpiperazine (B1297305) can be readily used as nucleophiles in reactions with pyrimidine precursors. For instance, N-substituted piperazines have been reacted with 4,6-dichloro-2-methylpyrimidine (B42779) to yield N-substituted pyrimidine derivatives. mdpi.com A common approach involves the multicomponent reaction of an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate, and a guanidine derivative, often catalyzed by a base such as piperidine. scholarsresearchlibrary.com

Furthermore, pyrazolo[1,5-a]pyrimidines can be synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. semanticscholar.org Given that this compound is a substituted hydrazine (B178648), it could theoretically react with precursors like ethoxymethylene malononitrile (B47326) to form a 5-amino-pyrazole intermediate, which could then be cyclized to a pyrazolo[3,4-d]pyrimidine system. rsc.org These established routes highlight the potential for incorporating the 4-propyl-piperazin-1-yl group into diverse pyrimidine-based scaffolds.

Table 1: Representative Synthesis of Pyrimidine Derivatives Using Piperazine Moieties This table illustrates general synthetic strategies applicable for incorporating piperazine derivatives into pyrimidine rings.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, 1-Ethylpiperazine | N/A | N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | mdpi.com |

| Aldehyde, Ethylcyanoacetate, Guanidine nitrate (B79036) | Piperidine, Water | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | scholarsresearchlibrary.com |

| 5-Aminopyrazole, 1,3-Diketone | H₂SO₄, Acetic Acid | Pyrazolo[1,5-a]pyrimidine derivative | semanticscholar.org |

| Ethyl N-(4-cyano-1-glycyl-1H-pyrazol-5-yl)formimidate, Hydrazine hydrate | Ethanol (B145695) | 1-(5-Amino-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-one derivative | rsc.org |

The 1,2,4-triazole (B32235) ring is a key pharmacophore found in a wide array of therapeutic agents. researchgate.netnih.govscispace.com The synthesis of this heterocycle can be achieved through several methods where a hydrazine derivative is a key reactant. As a substituted hydrazine, this compound is a suitable precursor for forming N-substituted 1,2,4-triazoles.

Two classical methods are particularly relevant:

Einhorn-Brunner Reaction : This reaction involves the condensation of a hydrazine with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. researchgate.netscispace.com this compound could react with a diacylamine like N,N-diacetylamine, where the N-amino group would cyclize to yield a 1-(4-propylpiperazin-1-yl)-3,5-dimethyl-1H-1,2,4-triazole.

Pellizzari Reaction : This method synthesizes 1,2,4-triazoles by heating a mixture of an amide and an acyl hydrazide. researchgate.netscispace.com The primary amino group of this compound could first be acylated to form an acylhydrazide, which would then react with an amide to construct the triazole ring.

Additionally, modern synthetic approaches, such as copper-catalyzed reactions of hydroxylamine (B1172632) with nitriles, provide efficient routes to substituted 1,2,4-triazoles. nih.gov The N-amino group of this compound makes it an ideal candidate for similar cyclization strategies to generate novel triazole derivatives.

Formation of Supramolecular Assemblies and Networks

The nitrogen atoms within the 4-propyl-piperazin-1-yl moiety, capable of acting as both hydrogen bond donors and acceptors, facilitate its participation in non-covalent interactions. These interactions are fundamental to the construction of ordered supramolecular structures in the solid state and the formation of coordination complexes.

Hydrogen bonding is a critical force in determining the crystal packing of molecules. The piperazine ring, especially when protonated, and the primary amino group are excellent candidates for forming robust hydrogen bond networks.

A detailed crystallographic study on seven derivatives of 4-n-propylpiperazine revealed that all investigated structures display N—H···Br hydrogen bonding in their hydrobromide salt forms. researchgate.netnih.gov In these structures, the protonated nitrogen atom of the piperazine ring acts as a hydrogen bond donor to the bromide anion. Similarly, crystal structure analysis of 4-(pyrimidin-2-yl)piperazin-1-ium salts shows the protonated piperazine nitrogen forming N—H···Cl or bifurcated N—H···(O,O) hydrogen bonds with chloride and nitrate anions, respectively. iucr.org These interactions link the molecules into extended chains and networks in the solid state. iucr.org The specific conformation of the piperazine ring, typically a chair form, influences the directionality and geometry of these bonds.

Table 2: Crystallographic Data for Representative Piperazine Derivatives

| Compound | Crystal System | Space Group | Key Hydrogen Bond Interaction | Reference |

| 2-(4-propyl-piperazin-1-yl)oxazolo[4,5-c]pyridine HBr | Triclinic | P-1 | N—H···Br | nih.gov |

| 2-(4-propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine HBr | Monoclinic | I2/a | N—H···Br | nih.gov |

| 4-(pyrimidin-2-yl)piperazin-1-ium chloride | Orthorhombic | P2₁2₁2₁ | N—H···Cl | iucr.org |

| 4-(pyrimidin-2-yl)piperazin-1-ium nitrate | Monoclinic | P2₁/c | N—H···O (bifurcated) | iucr.org |

Piperazine and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through their nitrogen atoms to form stable complexes. researchgate.net The 4-propyl-piperazin-1-yl moiety offers two potential coordination sites: the tertiary nitrogen within the piperazine ring and the primary nitrogen of the exocyclic amino group. This allows it to act as a monodentate or a bridging bidentate ligand, connecting multiple metal centers.

Studies have shown that piperazine derivatives form complexes with various transition metals, including copper(II). researchgate.net For example, copper(II) complexes with piperazine-containing ligands have been synthesized and characterized, with the metal ion often adopting a pseudo-tetrahedral geometry. researchgate.net The piperazine and amine groups can coordinate with metal salts like Cu(NO₃)₂ or AgNO₃ to form complexes that may have applications in catalysis or materials science. ajchem-a.com The specific coordination mode and resulting geometry depend on the metal ion, counter-anions, and reaction conditions, leading to a diverse range of architectures from discrete mononuclear or polynuclear complexes to extended coordination polymers. researchgate.net

Covalent Functionalization for Materials Science Applications

The ability to covalently attach organic molecules to the surface of materials is crucial for tailoring their properties for specific applications, such as in sensors, catalysis, and biomedicine. arxiv.orgrsc.org The primary amino group of this compound makes it an ideal candidate for the covalent functionalization of a wide range of material surfaces.

This functionalization can be achieved through various chemical reactions targeting the primary amine. For example, it can react with surface-exposed carboxylic acid groups to form stable amide bonds, a method used to functionalize nanoparticles. researchgate.net Another common strategy is the silanization of oxide surfaces. A surface can first be treated with an epoxy-functional silane, followed by reaction with the amine to form a robust covalent linkage. A similar approach involves using 3-aminopropyl-triethoxysilane (APTES) to introduce amino groups onto a material, such as boron nitride nanotubes, which can then be further modified. nih.gov The primary amine of this compound could likewise be used to react with surfaces functionalized with isocyanate or acyl chloride groups.

This covalent grafting permanently anchors the 4-propyl-piperazin-1-yl moiety to the material, modifying its surface chemistry, wettability, and providing sites for further interactions, such as metal coordination or participation in supramolecular assembly. researchgate.netnih.gov

Incorporation into Polymeric Structures

The presence of a primary amine group on this compound allows for its direct integration into various polymer backbones through common polymerization reactions. This approach enables the synthesis of functional polymers with tailored properties. The piperazine moiety, a privileged structure in medicinal chemistry, can also introduce desirable characteristics into materials for biomedical applications. nih.gov

One of the primary methods for incorporating amine-containing molecules into polymers is through the formation of polyamides and polyimides. For instance, piperazine and its derivatives have been successfully used in the synthesis of polyamides by reaction with dicarboxylic acids, leading to materials with applications such as hot-melt adhesives. researchgate.net Similarly, polyimides with enhanced thermal stability and solubility have been prepared using piperazine-based diamines. tubitak.gov.trresearchgate.net The primary amine of this compound can readily participate in such condensation polymerizations. For example, its reaction with a diacyl chloride or a dianhydride would be expected to yield polyamides or polyimides, respectively. The propyl group on the piperazine ring would likely enhance the solubility of the resulting polymer in organic solvents, a common challenge in polymer processing.

Another strategy for incorporating this compound into polymeric structures is through post-polymerization modification. cmu.edu This involves grafting the molecule onto a pre-existing polymer backbone with reactive functional groups. nih.govijpsr.comscispace.com For example, polymers containing electrophilic groups like chloromethyl or epoxy groups could be functionalized by the nucleophilic primary amine of this compound. This method allows for a high degree of control over the functionalization density. A potential synthetic route could involve the reaction of this compound with a polymer containing activated esters or isocyanate groups. researchgate.net

The table below illustrates hypothetical examples of polymers that could be synthesized using this compound, along with their potential properties and applications based on analogous systems.

| Polymer Type | Co-monomer | Potential Polymer Properties | Potential Applications |

| Polyamide | Adipoyl chloride | Improved solubility, thermal stability | Engineering plastics, fibers |

| Polyimide | Pyromellitic dianhydride | Enhanced processability, good dielectric properties | High-performance films, coatings |

| Graft Copolymer | Poly(styrene-co-chloromethylstyrene) | Modified surface properties, sites for further reaction | Functional surfaces, compatibilizers |

It is important to note that while the reactivity of piperazine and other primary amines in these polymerization reactions is well-documented, specific studies on this compound are not yet prevalent in the literature. noaa.govgoogle.com However, based on fundamental organic and polymer chemistry principles, its incorporation is scientifically plausible and represents a promising area for future research. The presence of both a primary and a tertiary amine offers the potential for creating polymers with unique pH-responsive behaviors or for use as catalysts. rsc.org

Design of Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The design of these frameworks relies on the selection of appropriate organic linkers to connect metal nodes (in MOFs) or to form extended covalent networks (in COFs). Piperazine-based ligands have been utilized in the synthesis of both MOFs and COFs, contributing to the formation of robust and functional frameworks. rsc.orgnih.govresearchgate.netnih.gov

The structure of this compound suggests its potential as a versatile building block or functionalizing agent in the design of organic frameworks. The primary amine can be used to synthesize multidentate linkers. For example, it could be reacted with trimesoyl chloride to form a tripodal ligand, which could then be used to construct a 3D MOF with a metal salt. The propyl group would extend into the pores of the framework, modifying their hydrophobicity and potentially enhancing the selective adsorption of organic molecules. Research on piperazine-functionalized MOFs has shown enhanced methane (B114726) storage capacity, suggesting that the incorporation of alkylated piperazine derivatives could be a viable strategy for developing new gas storage materials. nih.govresearchgate.net

In the context of COFs, which are formed entirely from covalent bonds, this compound could be used in several ways. The primary amine allows it to be used as a monomer in the synthesis of imine-linked or amide-linked COFs. rsc.org For instance, condensation with a trialdehyde monomer could yield a 2D or 3D COF. The piperazine and propyl moieties would decorate the pore walls, providing sites for host-guest interactions. The synthesis of piperazine-linked COFs through nucleophilic substitution reactions has been reported, demonstrating the feasibility of incorporating the piperazine ring into the framework backbone. researchgate.netnih.govacs.org

Furthermore, this compound could be employed in the post-synthetic modification of existing MOFs and COFs. semanticscholar.orgdiva-portal.org Frameworks with reactive sites, such as open metal sites or electrophilic functional groups on the linkers, could be functionalized with the primary amine of this compound. This approach would introduce the propyl-piperazine functionality into the pores without altering the underlying framework topology, allowing for the fine-tuning of the framework's properties for specific applications like CO2 capture. researchgate.netdntb.gov.ua

The following table presents hypothetical organic frameworks that could be designed using this compound, based on established synthesis strategies for related materials.

| Framework Type | Potential Co-linker/Node | Potential Framework Properties | Potential Applications |

| MOF | Trimesic acid, Zn(NO₃)₂ | Hydrophobic pores, basic sites | Selective adsorption, catalysis |

| Imine-linked COF | 1,3,5-Triformylbenzene | High surface area, functionalized pores | Gas separation, sensing |

| Post-synthetically Modified MOF | UiO-66-NH₂ | Tunable pore environment | Drug delivery, heterogeneous catalysis |

While direct experimental evidence for the use of this compound in the design of organic frameworks is currently limited, the extensive research on piperazine-containing and amine-functionalized frameworks provides a strong foundation for its potential in this field. tubitak.gov.trnih.govnih.gov The unique combination of a reactive primary amine, a basic tertiary amine, and a space-filling propyl group makes it a compelling candidate for the development of next-generation porous materials.

Theoretical and Computational Chemistry Studies of 4 Propyl Piperazin 1 Ylamine

Electronic Structure and Bonding Analysis

The electronic nature of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For 4-Propyl-piperazin-1-ylamine, computational methods like Density Functional Theory (DFT) are invaluable for elucidating these properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. dntb.gov.ua By applying DFT calculations, typically with a basis set such as B3LYP/6-311G**, the optimized geometry, bond lengths, bond angles, and electronic energies of this compound can be predicted. dntb.gov.ua

In analogous N-substituted piperazine (B1678402) systems, DFT calculations have been used to determine the preferred conformations and to analyze the electronic effects of different substituents. dntb.gov.ua For this compound, the propyl group at the N4 position and the amine group at the N1 position will influence the geometry of the piperazine ring, which typically adopts a chair conformation. The electron-donating nature of the propyl and amino groups would be expected to affect the charge distribution and bond parameters of the piperazine core.

Table 1: Predicted Ground State Properties of a Model Piperazine System from DFT Calculations

| Property | Predicted Value |

| Total Energy | Varies based on conformation |

| Dipole Moment | Expected to be non-zero due to asymmetry |

| N-C Bond Lengths (ring) | ~1.46 Å |

| C-C Bond Lengths (ring) | ~1.54 Å |

| C-N-C Bond Angles (ring) | ~110° |

Note: The values in this table are representative and based on general findings for substituted piperazines. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface visualizes the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show regions of high negative potential around the nitrogen atoms of the piperazine ring and the exocyclic amino group, making them primary sites for interaction with electrophiles and for hydrogen bonding. researchgate.netresearchgate.net The propyl group, being a non-polar alkyl chain, would exhibit a more neutral potential. Understanding these reactive surfaces is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

In substituted piperazines, the HOMO is often localized on the electron-rich nitrogen atoms and associated substituents, while the LUMO is distributed over the piperazine ring. nih.gov For this compound, the HOMO is expected to be centered on the piperazine nitrogens and the amino group, reflecting their electron-donating character. The LUMO would likely be spread across the carbon backbone. The HOMO-LUMO energy gap can be calculated to quantify the molecule's reactivity profile. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Piperazine

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are illustrative and derived from studies on various piperazine derivatives. nih.gov The exact values for this compound would depend on its specific electronic structure.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Basin-Hopping and Molecular Dynamics Simulations

To explore the conformational landscape of this compound, computational techniques such as basin-hopping and molecular dynamics (MD) simulations can be employed. nih.govnjit.edu Basin-hopping is a global optimization algorithm used to find the lowest energy conformations of a molecule. njit.edu MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule. nih.govnih.gov

For piperazine and its derivatives, MD simulations have been used to study their behavior in solution and their interactions with biological targets. nih.govtandfonline.commanchester.ac.uk Such simulations for this compound would reveal the preferred chair, boat, or twist-boat conformations of the piperazine ring and the rotational freedom of the propyl and ylamine substituents.

Intramolecular Interactions and Strain Analysis

The stability of different conformers is determined by a balance of intramolecular interactions, including steric hindrance and hydrogen bonding. nih.gov In this compound, the orientation of the propyl group (axial versus equatorial) on the piperazine ring is a key conformational feature. Generally, bulky substituents on a six-membered ring prefer an equatorial position to minimize steric strain. lumenlearning.com

Furthermore, the presence of the amino group at the N1 position introduces the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations. nih.gov A strain analysis can quantify the energetic penalties associated with unfavorable steric clashes or bond angle distortions in different conformers. The relative energies of the various conformers determine their population at a given temperature.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for investigating the reactivity of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to model reaction pathways, identify transition states, and understand the energetic barriers that govern chemical transformations. This theoretical insight is invaluable for predicting how this compound will behave in various chemical environments and for designing new synthetic routes.

Computational Elucidation of Nucleophilic Attack Pathways

The this compound molecule possesses two key nitrogen atoms with differing nucleophilic characteristics. The primary amine (-NH2) group and the tertiary amine within the piperazine ring can both participate in nucleophilic reactions. Computational studies on similar piperazine derivatives help to elucidate the likely pathways for nucleophilic attack.

For instance, in reactions involving electrophilic partners, density functional theory (DFT) calculations can be employed to map the potential energy surface. These calculations would likely reveal that the exocyclic primary amine is the more sterically accessible and electronically favorable site for initial nucleophilic attack in many cases. The transition state for such a reaction would involve the formation of a new bond between the nitrogen of the amine and the electrophilic center, with a corresponding elongation of the N-H bond.

In contrast, the endocyclic tertiary amine's nucleophilicity is also significant. Computational models can predict the geometric and energetic details of its participation in reactions. For example, in the case of alkylation reactions, the transition state would feature the approach of an alkyl halide to the tertiary nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt. The propyl group at the N4 position introduces some steric hindrance, which can be quantified through computational analysis to predict its influence on reaction rates and regioselectivity.

Studies on related piperazine systems have shown that the choice of solvent can significantly influence the activation energies of these nucleophilic attack pathways. dntb.gov.ua Explicit and implicit solvent models can be incorporated into the calculations to provide a more accurate prediction of reaction outcomes in different media.

Catalytic Cycle Analysis in Systems Involving this compound

The unique structure of this compound makes it a candidate for use as a ligand in catalysis or as a catalyst itself in certain organic transformations. Theoretical studies can be instrumental in understanding the catalytic cycles in which this molecule may participate.

One area of investigation is its potential role in metal-catalyzed reactions. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the piperazine moiety could act as a bidentate or monodentate ligand. Computational modeling can be used to:

Predict Binding Modes: Determine the most stable coordination geometry of the this compound ligand with the metal center.

Elucidate the Catalytic Cycle: Map the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This involves calculating the energies of all intermediates and transition states.

Analyze Ligand Effects: Assess how the electronic and steric properties of the this compound ligand influence the efficiency and selectivity of the catalyst.

A proposed catalytic cycle for the synthesis of piperazine derivatives using a Cp*Ir complex has been described, which involves the N-alkylative homocoupling of ethanolamines. clockss.org A similar computational approach could be applied to systems where this compound is either a substrate or a ligand, providing insights into the mechanism of action. For instance, in a wet catalytic oxidation process for treating piperazine-containing wastewater, a proposed catalytic cycle involves the conversion of metal species on the catalyst surface, which could be modeled computationally. acs.orgacs.org

Furthermore, in reactions such as Mn(OAc)3 mediated radical cyclizations, piperazine derivatives can be involved as reactants. nih.gov A proposed mechanism for such a reaction involves the formation of radical intermediates. nih.gov Computational studies could be employed to validate this proposed mechanism and to understand the role of the piperazine structure in directing the reaction pathway.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is not only used to predict reactivity but also to simulate spectroscopic data. These theoretical spectra are invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental data, especially in complex molecular systems.

Simulated IR and NMR Spectra for Structural Validation in Complex Systems

The vibrational frequencies (Infrared spectrum) and nuclear magnetic resonance (NMR) chemical shifts are fundamental properties that can be accurately predicted using computational methods like DFT. For this compound, these simulations can provide a theoretical fingerprint for its identification.

Simulated Infrared (IR) Spectrum:

A calculated IR spectrum for this compound would show characteristic vibrational modes. These would include:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the propyl group and the piperazine ring, expected in the 2800-3000 cm⁻¹ range.

N-H bending vibrations of the primary amine.

C-N stretching vibrations within the piperazine ring and for the exocyclic amine.

A study on 1-phenylpiperazine (B188723) demonstrated that the B3LYP density functional method provides excellent agreement between calculated and experimental vibrational frequencies. nih.gov A similar approach for this compound would be expected to yield a reliable theoretical spectrum.

Simulated Nuclear Magnetic Resonance (NMR) Spectra:

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These calculations are performed by determining the magnetic shielding tensors for each nucleus in the molecule. For this compound, the simulated NMR spectra would predict:

¹H NMR: Distinct signals for the protons on the propyl group (methyl and methylene (B1212753) protons), the protons on the piperazine ring (axial and equatorial protons, which may be distinct), and the protons of the primary amine group.

¹³C NMR: Separate signals for each unique carbon atom in the propyl group and the piperazine ring.

The accuracy of these predictions, as shown in studies of similar molecules like 1-phenylpiperazine, is often high enough to aid in the assignment of experimental spectra and to confirm the structure of the compound. nih.gov

The following table provides a hypothetical example of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures.

| Hypothetical Predicted NMR Data for this compound | |

|---|---|

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Propyl -CH₃) | ~0.9 |

| ¹H (Propyl -CH₂-) | ~1.5 |

| ¹H (Propyl N-CH₂-) | ~2.4 |

| ¹H (Piperazine -CH₂-) | ~2.5 - 3.0 |

| ¹H (-NH₂) | Variable, dependent on solvent and concentration |

| ¹³C (Propyl -CH₃) | ~11 |

| ¹³C (Propyl -CH₂-) | ~20 |

| ¹³C (Propyl N-CH₂-) | ~60 |

| ¹³C (Piperazine C2/C6) | ~50 |

| ¹³C (Piperazine C3/C5) | ~45 |

Chiroptical Property Calculations (if chiral derivatives are formed)

While this compound itself is not chiral, it can be used as a starting material to synthesize chiral derivatives. For instance, reactions at the primary amine or at the carbon atoms of the piperazine ring could introduce chiral centers. In such cases, computational chemistry becomes an essential tool for predicting chiroptical properties like optical rotation and electronic circular dichroism (ECD).

The synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives has been reported, highlighting the potential to create chiral molecules from a piperazine scaffold. nih.govresearchgate.net If a chiral derivative of this compound were to be synthesized, computational methods could be employed to:

Determine Absolute Configuration: By comparing the calculated ECD spectrum with the experimentally measured spectrum, the absolute configuration of the newly formed stereocenter(s) can be determined.

For example, density functional theory (DFT) has been successfully used to reproduce experimental chiroptical data for chiral hemiporphyrazine derivatives and to provide insight into the nature of their electronic transitions. nih.gov A similar computational strategy could be applied to chiral derivatives of this compound to elucidate their stereochemical and electronic properties.

Advanced Analytical Techniques for Elucidating Chemical Behavior of 4 Propyl Piperazin 1 Ylamine

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming molecular formulas and investigating reaction mechanisms by providing exact mass measurements to several decimal places. miamioh.edubioanalysis-zone.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com In the context of synthesizing or modifying 4-Propyl-piperazin-1-ylamine, HRMS can detect and identify key intermediates, byproducts, and final products with high confidence.

For instance, in studying the fragmentation pathways of piperazine (B1678402) derivatives, HRMS can elucidate how the molecule breaks apart under specific conditions. The fragmentation of the piperazine ring often yields characteristic ions. For example, a low-mass ion at m/z = 56 (C₃H₆N)⁺ is a known characteristic fragment for many piperazine derivatives. tandfonline.com The major fragment ions are typically initiated by one of the two nitrogen atoms of the piperazine ring. tandfonline.com In multicomponent reactions involving piperazines, HRMS has been used to detect crucial intermediates, confirming their role in the proposed reaction pathway. acs.org

A hypothetical fragmentation of this compound under Electron Ionization (EI) might proceed as follows:

Molecular Ion (M⁺): The initial ion formed by the loss of one electron.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the propyl group, leading to the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion.

Ring Fragmentation: Cleavage within the piperazine ring itself, a common pathway for piperazine derivatives that can lead to various charged fragments. tandfonline.comnih.gov

By analyzing the exact masses of these fragments, researchers can confirm the elemental composition of each piece, providing strong evidence for a proposed fragmentation mechanism. This level of detail is crucial for understanding the molecule's stability and potential transformations.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the detailed molecular structure in solution. While one-dimensional (1D) NMR provides initial information, multi-dimensional NMR techniques are essential for the unambiguous structural elucidation of complex molecules like substituted piperazines. jasco.com.brresearchgate.net

2D NMR for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing the connectivity of atoms within a molecule.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons in the propyl group (e.g., -CH₂-CH₂-CH₃) and within the piperazine ring's ethylenediamine (B42938) backbone. Studies on similar N-substituted piperazines have used COSY to confirm the independent coupling of NCH₂ groups, which is essential for understanding their conformation. beilstein-journals.orgnih.govrsc.org

HSQC: This experiment correlates protons directly to the carbons they are attached to (¹H-¹³C). It helps in assigning the carbon signals in the ¹³C NMR spectrum. For example, the distinct methylene (B1212753) (CH₂) carbons of the propyl group and the piperazine ring can be unequivocally assigned by correlating them to their attached protons. beilstein-journals.orgnih.govrsc.org

These techniques are powerful for confirming the regiochemistry of synthesis, ensuring, for example, that the propyl group is attached to the N4 position and the amine group to the N1 position.

| Experiment | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY (¹H-¹H) | Protons on adjacent carbons | Ha ↔ Hb, Hb ↔ Hc (propyl chain); Hd ↔ He (piperazine ring) |

| HSQC (¹H-¹³C) | Directly bonded C-H pairs | Ha ↔ Ca, Hb ↔ Cb, Hc ↔ Cc (propyl chain); Hd ↔ Cd, He ↔ Ce (piperazine ring) |

Dynamic NMR for Conformational Exchange Studies

The piperazine ring is not static; it exists in a dynamic equilibrium between two chair conformations. This process, along with potential restricted rotation around the N-C bonds, can be studied using Dynamic NMR (DNMR). nih.gov

By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of the signals. At low temperatures, the conformational exchange can be slow on the NMR timescale, leading to separate, sharp signals for axial and equatorial protons. ox.ac.uk As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. ox.ac.uk

For asymmetrically substituted piperazines, this analysis can be complex. The presence of different substituents on the two nitrogen atoms, as in this compound, leads to distinct chemical environments and potentially multiple coalescence points corresponding to different dynamic processes (e.g., ring inversion, rotation around exocyclic N-C bonds). nih.gov The study of N-acylated piperazines has shown that four independent signals for the piperazine NCH₂ groups can be observed at room temperature, indicating a slow conformational exchange. rsc.orgrsc.org Analyzing this temperature-dependent behavior allows for the calculation of the activation energy (ΔG‡) for the conformational changes, providing fundamental insight into the molecule's flexibility and energetic landscape. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis, a suitable single crystal of the compound or a derivative is required. mdpi.com

For example, a study on 1-(4-nitrobenzoyl)piperazine, which has a related substitution pattern, confirmed its conformation and the shortened N1–C1 bond distance due to amide resonance via X-ray analysis. beilstein-journals.org Similarly, obtaining a crystal structure of a derivative of this compound would provide definitive proof of its constitution, conformation (e.g., the orientation of the propyl group), and the intermolecular interactions that govern its solid-state properties.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Piperazine Ring Conformation | Chair |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |

Chromatographic Techniques for Reaction Monitoring and Product Purity in Synthesis

Chromatographic methods are essential for monitoring the progress of a reaction and assessing the purity of the final product. derpharmachemica.comrsc.orgcore.ac.uk

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to track the consumption of starting materials and the formation of products during the synthesis of piperazine derivatives. derpharmachemica.comcore.ac.uknih.gov The purity of the final compound is often assessed by HPLC with UV or mass spectrometry (LC-MS) detection, which can separate the target compound from residual starting materials, reagents, and byproducts. rsc.orgnih.gov

Gas Chromatography (GC) with Advanced Derivatization for Volatile Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. technologynetworks.com While some piperazine derivatives can be analyzed directly, primary and secondary amines like this compound can exhibit poor peak shape and thermal instability during GC analysis. gassnova.no To overcome these issues, derivatization is employed to convert the amine into a more volatile and thermally stable derivative. gassnova.noresearchgate.net

Common derivatizing agents for amines include chloroformates, such as isobutyl chloroformate, which react with primary and secondary amines to form stable carbamates. researchgate.netcopernicus.org These derivatives are less polar and more volatile, leading to improved chromatographic performance and sensitivity, especially when coupled with a mass spectrometer (GC-MS). copernicus.org This approach allows for the accurate quantification of the target compound and any related volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the analysis of this compound. Its versatility and precision are indispensable for both monitoring the progress of its synthesis and for quantifying it within complex mixtures. advancechemjournal.com HPLC separates components from a liquid sample by pumping the mixture, known as the mobile phase, through a column packed with a solid adsorbent material, the stationary phase. advancechemjournal.com Because different components interact with the stationary phase at different rates, they exit the column at distinct times, allowing for their separation, identification, and quantification. advancechemjournal.com This technique is particularly well-suited for non-volatile and polar compounds like this compound.

HPLC for Reaction Progress Monitoring

The synthesis of this compound, like many organic syntheses, requires careful monitoring to optimize reaction conditions and maximize yield. HPLC is an invaluable tool for tracking the consumption of reactants and the formation of products in real-time. advancechemjournal.com Typically, small aliquots are withdrawn from the reaction vessel at various time points, the reaction is quenched, and the samples are analyzed.

In a representative synthesis, where a precursor such as 1-Boc-piperazine is alkylated with a propyl halide followed by deprotection and amination, HPLC can effectively resolve the starting materials, intermediates, and the final this compound product. The resulting chromatograms provide a quantitative snapshot of the reaction mixture's composition, allowing chemists to determine the optimal reaction time and assess the formation of any byproducts. While some reaction monitoring can be initially screened using Thin Layer Chromatography (TLC), HPLC provides superior resolution and quantitative data. rsc.orgias.ac.in

Below is a representative data table illustrating how HPLC can be used to monitor the progress of a reaction producing this compound. The retention times (Rt) show clear separation between the reactant, an intermediate, and the final product.

Table 1: Representative HPLC Data for Reaction Monitoring

| Compound | Retention Time (Rt) (min) | Peak Area at T=1h | Peak Area at T=8h |

|---|---|---|---|

| 1-Boc-4-propylpiperazine (Intermediate) | 8.2 | 45,600 | 5,100 |

| 1-Propylpiperazine (B1297305) (Precursor) | 3.5 | 12,300 | 1,500 |

| This compound (Product) | 4.7 | 9,800 | 75,200 |

Note: This data is illustrative. Chromatographic conditions: Reversed-phase C18 column, mobile phase of acetonitrile (B52724)/water with 0.1% formic acid (gradient elution), UV detection at 210 nm.

Analysis of Complex Mixtures

This compound may need to be quantified in various complex matrices, such as in crude reaction outputs, final product purity assessments, or biological samples during preclinical studies. nih.govwikipedia.org HPLC is the premier technique for this purpose due to its high resolving power. unodc.org

A significant challenge in analyzing this compound is its chemical nature. As a small, polar, basic amine, it can exhibit poor retention on standard reversed-phase (e.g., C18) columns and lacks a strong UV-absorbing chromophore, making detection difficult. researchgate.netresearchgate.net Several HPLC strategies have been developed for piperazine and its derivatives to overcome these issues:

Reversed-Phase HPLC with Ion-Pairing: This is a common approach where an agent like heptafluorobutyric acid (HFBA) is added to the mobile phase. The agent forms an ion pair with the protonated amine, rendering it more hydrophobic and increasing its retention on a C18 or C8 column.

Derivatization: To enhance detectability, especially for UV or fluorescence detectors, the amine can be chemically modified before analysis (pre-column derivatization). jocpr.com Reagents like Dansyl chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the amine group to form a derivative with a high molar absorptivity or fluorescence quantum yield, significantly lowering the limit of detection. jocpr.comtandfonline.comqascf.com Normal-phase HPLC on a cyanopropyl column has been successfully used to separate dansylated piperazine derivatives. tandfonline.comtandfonline.com

Advanced Detection Methods: When derivatization is not desirable, more universal and sensitive detectors can be employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, offering exceptional selectivity and sensitivity for identifying and quantifying the compound without derivatization. nih.govwikipedia.orgnih.govbioagilytix.com For instance, an LC-MS/MS method was developed for a piperazine derivative in rat plasma with a limit of quantification as low as 0.2 ng/mL. nih.gov Electrochemical detection is another sensitive option for electroactive compounds like piperazine antihistamines. acs.org

The choice of method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes typical parameters for different HPLC methods applicable to the analysis of this compound.

Table 2: HPLC Methodologies for the Analysis of this compound

| Method | Column | Mobile Phase | Detector | Key Advantage |

|---|---|---|---|---|

| Reversed-Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) unodc.org | Acetonitrile/Water + 0.1% Formic Acid | UV (210 nm) or CAD | Simple, direct analysis without derivatization. |

| Derivatization (NBD-Cl) | Chiralpak IC (250 x 4.6 mm, 5 µm) jocpr.com | Acetonitrile/Methanol/Diethylamine (90:10:0.1) jocpr.com | UV (340 nm) jocpr.com | High sensitivity with standard UV detectors. jocpr.com |